molecular formula C11H11ClO2 B3043177 (2E)-3-(4-Ethoxyphenyl)acryloyl chloride CAS No. 77251-75-3

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride

Cat. No.: B3043177
CAS No.: 77251-75-3
M. Wt: 210.65 g/mol
InChI Key: KNFAZBCJDBLHQN-VMPITWQZSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride: is an organic compound with the molecular formula C11H11ClO2 It is a derivative of acryloyl chloride, where the phenyl ring is substituted with an ethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(4-Ethoxyphenyl)acrylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

(2E)-3-(4-Ethoxyphenyl)acrylic acid+SOCl2(2E)-3-(4-Ethoxyphenyl)acryloyl chloride+SO2+HCl\text{(2E)-3-(4-Ethoxyphenyl)acrylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (2E)-3-(4-Ethoxyphenyl)acrylic acid+SOCl2​→(2E)-3-(4-Ethoxyphenyl)acryloyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2E)-3-(4-Ethoxyphenyl)acryloyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The compound can participate in addition reactions across the double bond, such as hydrogenation or halogenation.

    Polymerization Reactions: The acryloyl chloride moiety can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation or bromine for halogenation.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) for free radical polymerization.

Major Products Formed:

    Substitution Reactions: Formation of amides, esters, or thioesters.

    Addition Reactions: Formation of saturated or halogenated derivatives.

    Polymerization: Formation of polyacrylates or related polymers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Utilized in the preparation of functional polymers with specific properties.

Biology:

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Medicine:

    Drug Development: Investigated for its potential use in the synthesis of drug candidates.

Industry:

    Material Science: Used in the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    (2E)-3-Phenylacryloyl chloride: Lacks the ethoxy group, leading to different reactivity and properties.

    (2E)-3-(4-Methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of an ethoxy group, affecting its electronic properties and reactivity.

Uniqueness:

  • The presence of the ethoxy group in (2E)-3-(4-Ethoxyphenyl)acryloyl chloride imparts unique electronic and steric properties, influencing its reactivity and applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFAZBCJDBLHQN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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